![molecular formula C45H88O7 B13751392 2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate CAS No. 36493-25-1](/img/structure/B13751392.png)
2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate is a complex organic compound with a long chain of ethoxy groups and ester functionalities. This compound is notable for its unique structure, which includes multiple ethoxy linkages and methylated fatty acid esters.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate typically involves the esterification of 16-methylheptadecanoic acid with a polyethoxylated alcohol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethoxy derivatives.
科学研究应用
2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and polyethoxylation reactions.
Biology: Investigated for its potential role in lipid metabolism and cellular signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
作用机制
The mechanism of action of 2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting membrane-bound enzymes and receptors. This can lead to changes in cellular signaling pathways and metabolic processes.
相似化合物的比较
Similar Compounds
2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl acetate: Similar in structure but with a methoxy group instead of a methylheptadecanoyloxy group.
Tetraethylene glycol p-toluenesulfonate: Contains multiple ethoxy groups but with a p-toluenesulfonate ester instead of a fatty acid ester.
Hexaethylene glycol diacetate: Features multiple ethoxy groups and acetate esters.
Uniqueness
2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate is unique due to its combination of long-chain fatty acid esters and multiple ethoxy linkages, which confer distinct physicochemical properties and potential biological activities.
属性
CAS 编号 |
36493-25-1 |
|---|---|
分子式 |
C45H88O7 |
分子量 |
741.2 g/mol |
IUPAC 名称 |
2-[2-[2-[2-(16-methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate |
InChI |
InChI=1S/C45H88O7/c1-42(2)30-26-22-18-14-10-6-5-7-12-16-20-24-28-32-44(46)51-40-38-49-36-34-48-35-37-50-39-41-52-45(47)33-29-25-21-17-13-9-8-11-15-19-23-27-31-43(3)4/h42-43H,5-41H2,1-4H3 |
InChI 键 |
WUGQQRGIXAFFHN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


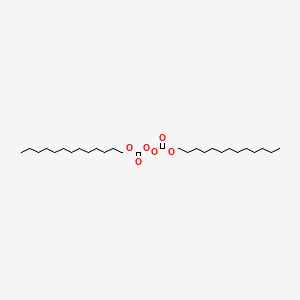
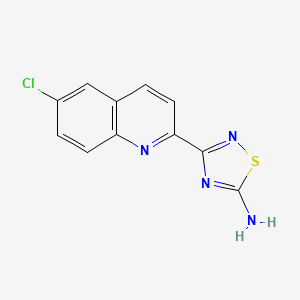
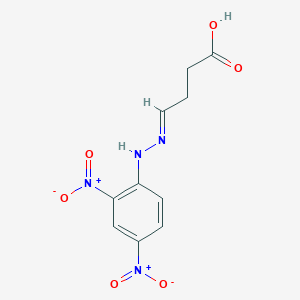

![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)
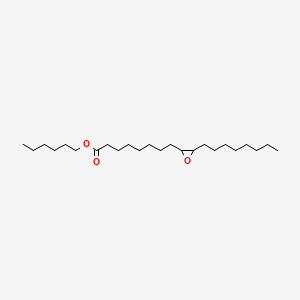
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)
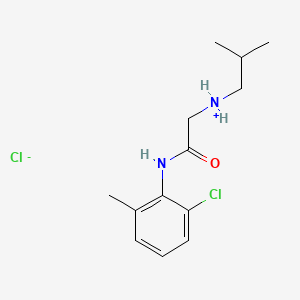


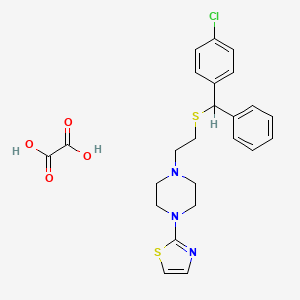
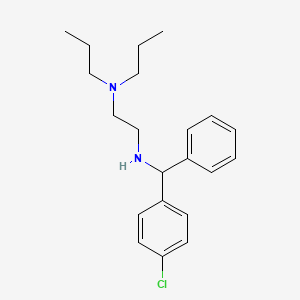
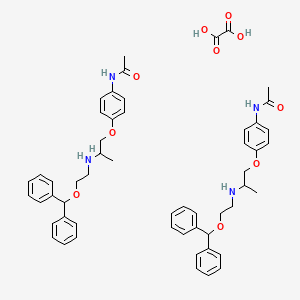
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
